![molecular formula C9H6F3NO2 B1436447 2-Methoxy-3-(trifluoromethoxy)benzonitrile CAS No. 1261617-80-4](/img/structure/B1436447.png)
2-Methoxy-3-(trifluoromethoxy)benzonitrile
Overview
Description
2-Methoxy-3-(trifluoromethoxy)benzonitrile, also known as 2-MTFB, is an organic compound that has a wide range of applications in the field of scientific research. It is a colorless liquid and has a boiling point of 173 °C. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of a variety of organic compounds. In addition, it has been studied as a potential therapeutic agent for various diseases.
Scientific Research Applications
2-Methoxy-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of a variety of organic compounds. In addition, it has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethoxy)benzonitrile is not yet fully understood. However, it has been suggested that it may act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. In addition, it has been suggested that it may act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-Methoxy-3-(trifluoromethoxy)benzonitrile has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have an inhibitory effect on monoamine oxidase activity, which may be responsible for its antidepressant effects. In addition, it has been shown to have an agonistic effect on the serotonin receptor 5-HT2A, which may be responsible for its anxiolytic effects.
Advantages and Limitations for Lab Experiments
2-Methoxy-3-(trifluoromethoxy)benzonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable. In addition, it can be used in a variety of reactions and can be used as a reagent in the synthesis of a variety of organic compounds. However, it can be toxic if ingested and should be handled with caution.
Future Directions
There are several potential future directions for the use of 2-Methoxy-3-(trifluoromethoxy)benzonitrile in scientific research. It could be used as a potential therapeutic agent for various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, it could be used as a tool to study the biochemical and physiological effects of monoamine oxidase inhibition and serotonin receptor activation. It could also be used to develop new synthetic methods for the synthesis of organic compounds. Finally, it could be used to study the effects of environmental toxins on human health.
properties
IUPAC Name |
2-methoxy-3-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYRBRYBLXXIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethoxy)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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